molecular formula C18H19N3O4S B2815344 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034293-55-3

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B2815344
CAS No.: 2034293-55-3
M. Wt: 373.43
InChI Key: NKPWADIDQNSNAF-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a complex organic compound that features a furan ring, a pyrazole ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the phenylsulfonyl group.

    Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling Reaction: The furan and pyrazole intermediates are then coupled using a suitable linker, such as an ethyl group, under basic conditions.

    Introduction of Phenylsulfonyl Group: The final step involves the sulfonylation of the coupled product using phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)butanamide: Similar structure but with a butanamide group.

    N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)pentanamide: Similar structure but with a pentanamide group.

Uniqueness

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both furan and pyrazole rings, along with the phenylsulfonyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-18(8-12-26(23,24)16-5-2-1-3-6-16)19-9-10-21-14-15(13-20-21)17-7-4-11-25-17/h1-7,11,13-14H,8-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPWADIDQNSNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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